molecular formula C5H5N3O3 B12347178 (2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid

(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid

Cat. No.: B12347178
M. Wt: 155.11 g/mol
InChI Key: KVHXGAAKITUNCJ-OWOJBTEDSA-N
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Description

(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid is a compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the triazole ring . The resulting intermediate is then subjected to further reactions to introduce the propenoic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents that facilitate the formation of the triazole ring and the subsequent introduction of the propenoic acid group .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the propenoic acid moiety can be reduced to form a saturated acid.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the double bond can yield a saturated acid.

Scientific Research Applications

(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid is unique due to the presence of both a triazole ring and a propenoic acid moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable building block for various applications.

Biological Activity

(2E)-3-(3-hydroxy-1H-1,2,4-triazol-5-yl)prop-2-enoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a triazole ring and a propenoic acid moiety, which contribute to its unique biological properties. The molecular formula is C5H7N3O2C_5H_7N_3O_2, with a molecular weight of 141.13 g/mol.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of enzyme activity critical for microbial growth. For instance, some 1,2,3-triazoles have shown activity against various bacterial strains by interfering with their metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various human cancer cell lines. Notably:

  • Cytotoxicity Assays : The compound was tested using the MTT assay against cell lines such as MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), and Caco-2 (colorectal adenocarcinoma). It demonstrated higher cytotoxicity compared to standard chemotherapeutics like cisplatin and etoposide, particularly with an IC50 value of 16.63 ± 0.27 μM in Caco-2 cells after 48 hours .
  • Mechanisms of Action : The anticancer effects were linked to the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential loss . Annexin V assays confirmed that the compound promotes apoptotic cell death.

Case Studies

  • Study on DNA Interactions : Research has shown that the compound interacts with DNA and bovine serum albumin (BSA), indicating potential for further development in drug delivery systems .
  • Enzymatic Inhibition : Inhibitory effects on cholinesterase enzymes were observed in related triazole compounds, suggesting a broader pharmacological profile that could include neuroprotective effects .

Comparative Analysis

A comparison with similar compounds reveals distinct biological profiles:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, Antimicrobial16.63
3-(1H-1,2,4-triazol-1-yl)propanoic acidStructureAntimicrobialN/A
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acidStructureNeuroprotectiveN/A

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

(E)-3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C5H5N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H,(H,9,10)(H2,6,7,8,11)/b2-1+

InChI Key

KVHXGAAKITUNCJ-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(=O)O)\C1=NNC(=O)N1

Canonical SMILES

C(=CC(=O)O)C1=NNC(=O)N1

Origin of Product

United States

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